(isoquinolin-5-yl)thiourea synthesis and characterization
(isoquinolin-5-yl)thiourea synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (isoquinolin-5-yl)thiourea
Foreword: The Scientific Imperative
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The isoquinoline nucleus, a key component in numerous alkaloids and synthetic drugs, offers a rigid framework with diverse biological activities, including anticancer and antimicrobial properties.[1] Similarly, the thiourea moiety serves as a versatile hydrogen-bond donor and a critical pharmacophore in a wide array of therapeutic agents, known for activities such as tyrosinase inhibition.[2][3] The conjugation of these two entities into (isoquinolin-5-yl)thiourea presents a molecule of significant interest for researchers exploring novel chemical matter with potential therapeutic applications. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target compound, designed for professionals in chemical research and drug development.
Part 1: Synthesis of (isoquinolin-5-yl)thiourea – A Two-Step, One-Pot Approach
The synthesis of N-unsubstituted aryl thioureas requires a careful choice of methodology to avoid the formation of symmetrical N,N'-diarylthiourea byproducts. Direct thiocarbonylation of primary arylamines can be challenging. Therefore, a more controlled and reliable two-step sequence is employed, utilizing an in-situ generated acyl isothiocyanate intermediate, which is subsequently hydrolyzed. This approach ensures high yields and purity of the final product.
The chosen pathway involves the reaction of benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate. This electrophilic intermediate is not isolated but is immediately reacted with 5-aminoisoquinoline. The resulting stable N-benzoyl-N'-(isoquinolin-5-yl)thiourea is then selectively de-acylated under basic conditions to yield the target compound.[4][5]
Reaction Scheme
Caption: Synthetic pathway for (isoquinolin-5-yl)thiourea.
Detailed Experimental Protocol
Materials:
-
5-Aminoisoquinoline (98%+)
-
Benzoyl Chloride (99%+)
-
Ammonium Thiocyanate (98%+)
-
Acetone (Anhydrous)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flasks with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In-situ Generation of Benzoyl Isothiocyanate:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ammonium thiocyanate (1.1 equivalents).
-
Add anhydrous acetone (100 mL) and stir until the salt is fully dissolved.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 1 hour. The formation of a white precipitate (ammonium chloride) will be observed.
-
-
Formation of N-Benzoyl-N'-(isoquinolin-5-yl)thiourea Intermediate:
-
To the refluxing mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of 5-aminoisoquinoline (1.0 equivalent) dissolved in 50 mL of anhydrous acetone.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and filter to remove the ammonium chloride precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid. This solid is the N-benzoyl-N'-(isoquinolin-5-yl)thiourea intermediate.
-
-
Hydrolysis to (isoquinolin-5-yl)thiourea:
-
Transfer the crude intermediate to a 250 mL round-bottom flask.
-
Add methanol (100 mL) followed by a 10% aqueous solution of sodium hydroxide (NaOH) (5 equivalents).
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[4]
-
Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure. The aqueous residue will contain the product as a precipitate.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (isoquinolin-5-yl)thiourea.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to afford the final product as a solid.
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Part 2: Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of the synthesized (isoquinolin-5-yl)thiourea. The following workflow outlines the standard characterization cascade.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the N-H signals.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.60 | br s | 1H | NH -Ar | The proton on the nitrogen attached to the isoquinoline ring is expected to be deshielded and appear as a broad singlet. |
| ~9.35 | s | 1H | H-1 | The H-1 proton of the isoquinoline ring is highly deshielded by the adjacent nitrogen atom. |
| ~8.50 | d | 1H | H-3 | Coupled to H-4. |
| ~8.15 | d | 1H | H-4 | Coupled to H-3. |
| ~7.90 | d | 1H | H-8 | Aromatic proton on the benzo portion of the ring system. |
| ~7.75 | t | 1H | H-7 | Aromatic proton on the benzo portion, appearing as a triplet due to coupling with H-6 and H-8. |
| ~7.65 | d | 1H | H-6 | Aromatic proton ortho to the thiourea group, likely deshielded. |
| ~7.50 | br s | 2H | -C(S)NH₂ | The two protons of the terminal NH₂ group are expected to be broad due to quadrupole effects and exchange, appearing as a broad singlet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~181.5 | C =S | The thiocarbonyl carbon is highly characteristic and appears significantly downfield.[6][7] |
| ~152.0 | C-1 | Deshielded carbon adjacent to the ring nitrogen. |
| ~143.5 | C-3 | Deshielded carbon in the pyridine ring. |
| ~136.0 | C-4a | Quaternary carbon at the ring fusion. |
| ~134.0 | C-5 | Carbon atom bearing the thiourea substituent. |
| ~130.0 | C-8a | Quaternary carbon at the ring fusion. |
| ~129.5 | C-7 | Aromatic CH carbon. |
| ~128.0 | C-8 | Aromatic CH carbon. |
| ~122.0 | C-6 | Aromatic CH carbon. |
| ~118.0 | C-4 | Aromatic CH carbon in the pyridine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is used to confirm the presence of key functional groups. The spectrum is typically recorded using a KBr pellet or an ATR accessory.
Predicted FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3400 - 3100 | N-H Stretching | Multiple bands corresponding to the symmetric and asymmetric stretching of the -NH and -NH₂ groups.[8][9] |
| 3100 - 3000 | Aromatic C-H Stretching | Characteristic sharp peaks for the C-H bonds on the isoquinoline ring. |
| ~1610 | C=N Stretching | Vibration from the isoquinoline ring system. |
| ~1580 - 1500 | N-H Bending / C=C Stretching | Overlapping bands from the bending of N-H bonds in the thiourea and aromatic C=C stretching vibrations.[10] |
| ~1350 | C-N Stretching | Stretching vibration of the carbon-nitrogen bonds within the thiourea moiety. |
| ~750 | C=S Stretching | The characteristic thiocarbonyl stretch, which is often weaker and can be found in the fingerprint region.[9] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₉N₃S
-
Molecular Weight: 203.27 g/mol
-
Predicted Molecular Ion Peak (M⁺˙ or [M+H]⁺): m/z = 203 or 204
Predicted Fragmentation Pattern: A primary fragmentation pathway observed in related N-aryl thioureas is the cleavage of the bond between the aromatic ring and the thiourea nitrogen.[11]
-
Fragment 1: [isoquinolin-5-yl]+ (m/z = 129) - Resulting from the loss of the thiourea radical moiety (•NHCSNH₂).
-
Fragment 2: [CSNH₂]+ (m/z = 59) - A common fragment from the thiourea portion.
-
Fragment 3: [isoquinoline]+ (m/z = 128) - Resulting from hydrogen rearrangement and loss of the thiourea group.
Conclusion
This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of (isoquinolin-5-yl)thiourea. The proposed two-step synthesis offers a controlled method for producing the target N-unsubstituted thiourea with high purity. The detailed characterization workflow, combining NMR, FT-IR, and MS, provides a self-validating system to ensure the unequivocal confirmation of the molecular structure. While the provided spectral data is predictive, it is grounded in established principles and data from closely related analogues, offering a reliable blueprint for researchers to confirm their experimental results. This foundational work enables further investigation into the biological activities and potential applications of this promising heterocyclic compound.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
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Genc, H., Zengin, M., Yavuz, E., Gencer, N., & Arslan, O. (2014). Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. Artificial Cells, Nanomedicine, and Biotechnology, 42(3), 178-185. [Link]
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Ghorbani-Vaghei, R., & Malaeke, E. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7546-7560. [Link]
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Taha, M., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103445. [Link]
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Turan-Zitouni, G., et al. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. Molbank, 2019(2), M1052. [Link]
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IOSR Journal of Applied Chemistry. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(2), 2278-5736. [Link]
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JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 12(8). [Link]
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Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149. [Link]
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Belskaya, N. P., et al. (2023). Mass-spectra of new heterocycles: XXV. electron impact study of N-[5-amino-2-thienyl]thioureas. Russian Journal of Organic Chemistry, 59(5), 596-602. [Link]
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Wang, Y-G., et al. (2007). 1-Benzoyl-3-(5-quinolyl)thiourea. Acta Crystallographica Section E, 63(11), o4285. [Link]
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Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6453. [Link]
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